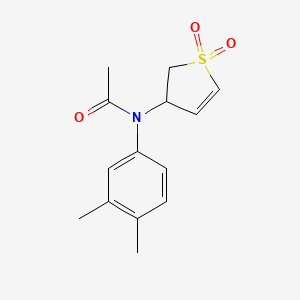

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Description

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group attached to the nitrogen of an acetamide core, which is further linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. This compound’s structure combines aromatic and heterocyclic elements, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C14H17NO3S |

|---|---|

Molecular Weight |

279.36 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |

InChI |

InChI=1S/C14H17NO3S/c1-10-4-5-13(8-11(10)2)15(12(3)16)14-6-7-19(17,18)9-14/h4-8,14H,9H2,1-3H3 |

InChI Key |

ICQVYSLMHSEIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3-chloro-2,3-dihydrothiophene 1,1-dioxide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Procedure: The 3,4-dimethylaniline is reacted with 3-chloro-2,3-dihydrothiophene 1,1-dioxide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-Methoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

- Key Differences : Replaces the 3,4-dimethylphenyl group with a 3-methoxyphenyl group.

- Impact : The methoxy group (-OCH₃) is electron-donating, altering electronic properties compared to the electron-neutral methyl groups. This substitution may affect binding affinity in receptor-targeted applications (e.g., CNS permeability) .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Key Differences : Features a trichloro-acetamide core and 3,5-dimethylphenyl substitution.

- Impact : The trichloro group increases molecular weight (MW: 267.5 g/mol) and hydrophobicity. Crystal structure studies show that meta-substituted electron-withdrawing groups (e.g., -Cl) reduce symmetry, leading to distinct packing arrangements compared to the 3,4-dimethylphenyl analog .

Heterocyclic Core Modifications

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide

- Key Differences : Substitutes the 3,4-dimethylphenyl group with p-tolyl (methyl at para position) and adds a chloro group to the acetamide.

N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide

- Key Differences : Replaces the dihydrothiophene dioxide moiety with a thiazole ring.

- Impact : The thiazole ring improves coordination ability in metal-binding applications. The dichlorophenyl group induces a twisted conformation (61.8° between aromatic planes), contrasting with the planar dihydrothiophene dioxide in the target compound .

Agrochemical Analogues

Xylachlor (2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide)

- Key Differences : Contains a 2,3-dimethylphenyl group and an isopropyl chain.

- Impact : The branched alkyl chain increases lipophilicity, enhancing soil adsorption and persistence. The target compound’s dihydrothiophene dioxide group may reduce environmental persistence due to higher polarity .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Pharmaceutical Derivatives

2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b)

- Key Differences : Links the 3,4-dimethylphenyl group to a hydroxy-methoxyphenethyl chain.

- Impact: The phenolic -OH group enhances hydrogen-bonding capacity, improving solubility (logP ~2.1) compared to the target compound’s dihydrothiophene dioxide (logP likely higher due to the non-polar methyl groups) .

Comparative Data Table

Key Research Findings

- Crystal Packing : Meta-substituted acetamides (e.g., 3,5-dimethylphenyl) exhibit lower symmetry in crystal lattices than para-substituted analogs, affecting melting points and bioavailability .

- Biological Activity : The dihydrothiophene dioxide group in the target compound may enhance metabolic stability compared to alachlor’s methoxymethyl group, which is prone to oxidative degradation .

- Solubility : Polar substituents (e.g., -SO₂ in dihydrothiophene dioxide) improve aqueous solubility, critical for drug delivery systems .

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 330.44 g/mol

- IUPAC Name : (2S)-2-(2,3-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

- SMILES : CC(Oc1cccc(C)c1C)C(=O)Nc3nc2CCCCc2s3

Antimicrobial Activity

Research has indicated that compounds with similar benzoxazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that benzoxazole derivatives possess a broad spectrum of antimicrobial activities due to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it exhibits potent cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-116 | 12 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Effects

Recent findings suggest that the compound may also exhibit neuroprotective effects. Animal models of neurodegenerative diseases have shown that it can mitigate oxidative stress and improve cognitive function. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress plays a critical role .

Case Studies

-

Cytotoxicity Against Cancer Cells

- A study conducted by Layek et al. demonstrated the cytotoxic effects of benzoxazole derivatives on cancer cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM .

- Anti-inflammatory Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.